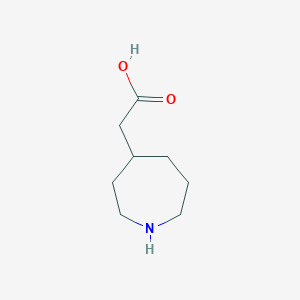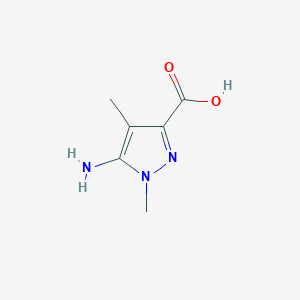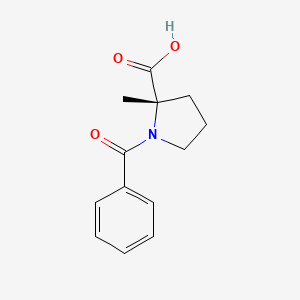
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is known for its unique structure, which includes a benzoyl group attached to a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Benzoylation: The pyrrolidine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Methylation: The next step involves the methylation of the pyrrolidine ring using methyl iodide.
Carboxylation: Finally, the carboxyl group is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
1-Benzoylpyrrolidine-2-carboxylic acid: Lacks the methyl group, leading to different chemical properties.
2-Methylpyrrolidine-2-carboxylic acid: Lacks the benzoyl group, affecting its reactivity and applications.
Uniqueness
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both benzoyl and methyl groups. These structural features contribute to its specific reactivity and make it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
(2S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)/t13-/m0/s1 |
Clave InChI |
KBBGVLJOPVWVFH-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@]1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


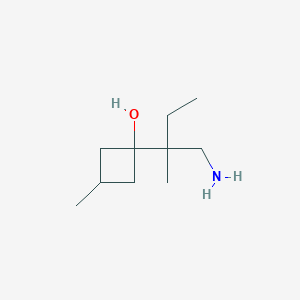
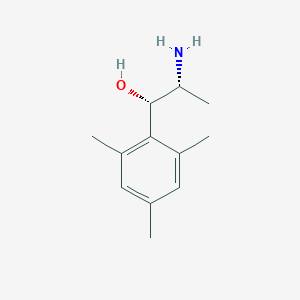
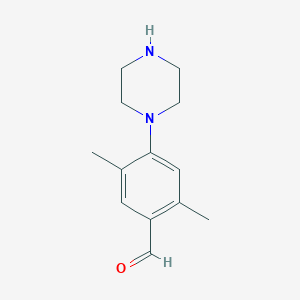
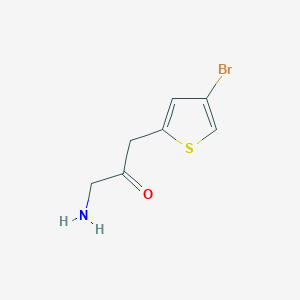


![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)




![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
